molecular formula C4HClI2S B2843601 3-Chloro-2,5-diiodo-thiophene CAS No. 2250242-07-8

3-Chloro-2,5-diiodo-thiophene

Cat. No.: B2843601
CAS No.: 2250242-07-8
M. Wt: 370.37
InChI Key: FGFUZVBBZOJEJG-UHFFFAOYSA-N
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Description

3-Chloro-2,5-diiodo-thiophene: is a polyhalogenated thiophene derivative with the molecular formula C4HClI2S It is a heterocyclic compound containing a five-membered ring with one sulfur atom and three halogen atoms (chlorine and iodine) attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5-diiodo-thiophene typically involves halogenation reactions. One common method is the halogen dance reaction, where iodine atoms migrate within the thiophene ring. For example, starting from 3-chloro-2-iodothiophene, further iodination can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,5-diiodo-thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the halogen atoms.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

3-Chloro-2,5-diiodo-thiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2,5-diiodo-thiophene depends on the specific application. In chemical reactions, it acts as a reactive intermediate, participating in substitution and coupling reactions. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to biological effects. detailed studies on its biological mechanism of action are limited.

Comparison with Similar Compounds

  • 3-Chloro-2-iodothiophene
  • 3-Bromo-2-iodothiophene
  • 2,5-Diiodothiophene

Comparison: 3-Chloro-2,5-diiodo-thiophene is unique due to the presence of both chlorine and iodine atoms on the thiophene ring. This combination of halogens can influence its reactivity and properties compared to other polyhalogenated thiophenes. For example, the presence of chlorine can make it more reactive in substitution reactions, while iodine can enhance its participation in coupling reactions .

Properties

IUPAC Name

3-chloro-2,5-diiodothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClI2S/c5-2-1-3(6)8-4(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFUZVBBZOJEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClI2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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